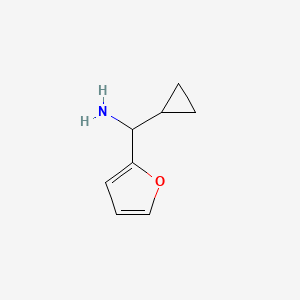

Cyclopropyl(furan-2-yl)methanamine

Description

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

cyclopropyl(furan-2-yl)methanamine |

InChI |

InChI=1S/C8H11NO/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6,8H,3-4,9H2 |

InChI Key |

SKIPFRZINACEBM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=CC=CO2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional and Stereochemical Isomers

- rac-1-[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanamine (C₈H₁₁NO, MW 137.18): This isomer differs in the position of the furan substituent (3-yl vs. 2-yl), altering electronic distribution and steric interactions. The (1R,2R) stereochemistry further distinguishes it from non-chiral analogs. Such positional and stereochemical variations can significantly impact receptor binding; for example, furan-2-yl derivatives may exhibit stronger π-π stacking interactions with aromatic residues in serotonin receptors compared to furan-3-yl isomers .

Aromatic vs. Heteroaromatic Substitutions

- (R)-Cyclopropyl(4-methoxyphenyl)methanamine (CAS 1213049-17-2): Replacing the furan ring with a methoxy-substituted phenyl group introduces distinct electronic effects. However, the absence of the heteroaromatic furan could reduce affinity for targets like 5-HT2C receptors, where heterocycles often play critical roles in ligand-receptor interactions .

Cyclopropane Modifications

- [5-(2-Methylcyclopropyl)furan-2-yl]methanamine (CAS 954269-87-5):

The addition of a methyl group to the cyclopropane ring increases steric bulk and lipophilicity. This modification could enhance metabolic stability by shielding reactive amine groups from oxidative enzymes. However, excessive steric hindrance might reduce binding efficiency to flat binding pockets, as seen in some PDE10A inhibitors where cyclopropane substituents are optimized for size .

Fluorinated Derivatives

- (R)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine Hydrochloride (CAS 1212831-96-3): Fluorination dramatically alters physicochemical properties, including increased metabolic stability and electronegativity. The trifluoromethyl group in this derivative enhances hydrophobic interactions and resistance to cytochrome P450-mediated degradation compared to the non-fluorinated furan analog. Such modifications are critical in optimizing pharmacokinetics for CNS-targeted therapeutics .

Heterocyclic Variations

- 1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxythiophen-3-yl)methyl]methanamine (Compound 35) :

Substituting the furan with a thiophene (sulfur-containing heterocycle) increases lipophilicity and polar surface area. Thiophene derivatives often exhibit stronger van der Waals interactions but may introduce metabolic liabilities due to sulfur oxidation. This compound’s selectivity for 5-HT2C over 5-HT2A receptors highlights how heterocycle choice fine-tunes target engagement .

Comparative Data Tables

Table 1. Structural and Physicochemical Properties

Preparation Methods

Brønsted Acid-Mediated Intramolecular Cyclisation

A notable method for preparing cyclopropyl-substituted furans involves Brønsted acid-catalyzed intramolecular cascade reactions of acyclic ynenones. This approach enables the formation of cyclopropane rings fused or attached to the furan moiety with high stereoselectivity.

- The reaction proceeds by protonation of a carbonyl group, followed by nucleophilic attack of the oxygen on an allenyl intermediate, generating a carbene intermediate that cyclopropanates a pendent alkene.

- This method has been demonstrated to efficiently produce trisubstituted furans bearing cyclopropyl groups at the α-position of the furan ring.

- Subsequent thermal Cope rearrangements can be performed to access fused tricyclic systems if desired.

| Step | Reaction Conditions | Key Features |

|---|---|---|

| Brønsted acid catalysis | Dichloromethane, 40 °C | Intramolecular cyclisation forming cyclopropyl-furan |

| Thermal Cope rearrangement | Heating at 40 °C | Stereoselective rearrangement to fused tricyclic products |

This method provides a robust platform for constructing cyclopropyl-substituted furans, which are key intermediates toward Cyclopropyl(furan-2-yl)methanamine.

Introduction of the Methanamine Group

Nucleophilic Substitution and Reductive Amination

The methanamine functionality can be introduced via substitution reactions on a suitable furan-2-ylmethyl halide or aldehyde precursor:

- A common approach involves the reaction of 5-(chloromethyl)furan-2-carbaldehyde or related derivatives with cyclopropylamine.

- For example, the aldehyde intermediate can be reacted with cyclopropylamine under mild conditions to form an imine intermediate, which can be reduced to the corresponding amine.

- Alternatively, direct nucleophilic substitution of a halomethyl-furan with cyclopropylamine can yield the target amine.

Representative Procedure

- Dissolve the furan-2-ylmethyl aldehyde derivative in methanol.

- Add cyclopropylamine dropwise at room temperature.

- Stir the mixture for several hours (e.g., 2 hours).

- Cool the reaction and isolate the amine product by standard work-up and purification (e.g., chromatography).

This synthetic step is supported by analytical data such as NMR and mass spectrometry to confirm the formation of the amine.

Detailed Experimental Protocol from Patent Literature

A patent (US6878740B2) describes a detailed preparation involving:

- Use of commercially available chemicals and solvents.

- Reaction setup in a round-bottomed glass test tube with stirring and temperature control (e.g., 20–40 °C).

- Sequential addition of reagents by automated pipetting.

- Stirring for extended periods (e.g., 600 minutes at 40 °C).

- Work-up involving filtration, washing with sodium bicarbonate solution, extraction with ethyl acetate, drying over magnesium sulfate, and solvent removal under vacuum.

- Final analysis by Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Step | Description | Conditions |

|---|---|---|

| Reaction setup | Stirring in glass test tube with screw lid | 20 °C to 40 °C |

| Reagent addition | Automated pipetting | Controlled sequence |

| Reaction time | 600 minutes | 40 °C stirring block |

| Work-up | Filtration, washing with 7.5% NaHCO3, ethyl acetate extraction | Centrifugation and drying over MgSO4 |

| Analysis | ESI-MS, NMR | Confirm product identity |

This method highlights the importance of controlled reaction conditions and careful purification to obtain high-purity Cyclopropyl(furan-2-yl)methanamine.

Alternative Synthetic Routes and Functional Group Transformations

- Sulfonamide formation and protection strategies have been employed in related amine derivatives to facilitate purification and further chemical transformations.

- For example, reaction of the amine with sulfonyl chlorides in the presence of triethylamine in dichloroethane (DCE) or dichloromethane (DCM) yields sulfonamide derivatives, which can be deprotected later to yield the free amine.

- Protection with Boc (tert-butoxycarbonyl) groups is also common to stabilize the amine during multi-step synthesis.

| Reaction Type | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Sulfonamide formation | Sulfonyl chloride, triethylamine | DCE or DCM | 95–98% |

| Boc protection | Boc2O, triethylamine | DCM | ~95% |

These methods provide flexibility in the synthetic pathway toward Cyclopropyl(furan-2-yl)methanamine and its derivatives.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Cyclopropyl-furan formation | Brønsted acid-mediated intramolecular cyclisation | Acyclic ynenones, acid catalyst, 40 °C | High stereoselectivity, cascade reaction |

| Methanamine introduction | Reaction of aldehyde with cyclopropylamine | Methanol, room temperature, 2 hours | Formation of amine via imine intermediate |

| Purification and analysis | Extraction, drying, chromatography | Ethyl acetate, MgSO4, vacuum evaporation | Confirmed by ESI-MS, NMR |

| Protection strategies | Sulfonamide or Boc protection | Sulfonyl chloride or Boc2O, triethylamine | Facilitates handling and further synthesis |

Q & A

Q. What are the recommended synthetic routes for Cyclopropyl(furan-2-yl)methanamine, and how can their efficiency be validated?

- Methodological Answer : Cyclopropyl(furan-2-yl)methanamine can be synthesized via cyclopropanation reactions using diazomethane or transition-metal-catalyzed methods. For example, coupling furan-2-carbaldehyde with cyclopropylamine derivatives under microwave-assisted conditions (50–100°C, 1–3 hours) improves yield and reduces side products . Validation involves 1H/13C NMR to confirm cyclopropane ring formation (e.g., characteristic coupling constants: J = 4–8 Hz for trans-cyclopropane protons) and HRMS to verify molecular ion peaks (e.g., m/z calculated for C₈H₁₁NO: 137.0841; observed: 137.0840) .

Q. How can researchers confirm the structural integrity of Cyclopropyl(furan-2-yl)methanamine post-synthesis?

- Methodological Answer : Structural confirmation requires 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals and assign connectivity. For instance, HMBC correlations between the cyclopropane CH₂ and the furan oxygen confirm the methanamine linkage . X-ray crystallography is definitive for absolute configuration determination but requires high-purity crystals (>99% by HPLC) .

Q. What analytical techniques are critical for assessing the purity of Cyclopropyl(furan-2-yl)methanamine in preclinical studies?

- Methodological Answer : Purity is assessed via HPLC-UV/HRMS (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect impurities <0.1%. Elemental analysis (C, H, N within ±0.4% of theoretical) ensures stoichiometric integrity. For salts (e.g., hydrochloride), ion chromatography confirms counterion content .

Advanced Research Questions

Q. How can functional selectivity in receptor binding be evaluated for Cyclopropyl(furan-2-yl)methanamine derivatives?

- Methodological Answer : Functional selectivity (e.g., serotonin 5-HT2A vs. 5-HT2C receptors) is tested using radioligand displacement assays (³H-ketanserin for 5-HT2A) and calcium flux assays (CHO-K1 cells expressing Gαq-coupled receptors). For example, substituents on the furan ring (e.g., 5-fluoro vs. methoxy) alter binding affinities (Ki shifts from 12 nM to 230 nM) .

| Derivative | Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity Ratio (2A/2C) |

|---|---|---|---|---|

| 35 | 5-Fluoro | 15 ± 2 | 120 ± 15 | 8.0 |

| 36 | Methoxy | 230 ± 30 | 450 ± 50 | 1.95 |

| Data adapted from . |

Q. What strategies are effective in resolving contradictory data regarding the biological activity of Cyclopropyl(furan-2-yl)methanamine analogs?

- Methodological Answer : Contradictions (e.g., variable IC₅₀ values in kinase inhibition assays) are resolved by:

- Orthogonal assays : Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR).

- Meta-analysis : Pool data from multiple labs using standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Structural analogs : Test compounds with incremental modifications (e.g., cyclopropyl vs. cyclohexyl) to identify SAR trends .

Q. How can molecular docking simulations predict the interaction of Cyclopropyl(furan-2-yl)methanamine with neurological targets?

- Methodological Answer : AutoDock Vina or Schrödinger Glide simulates binding poses in receptors (e.g., 5-HT2A PDB: 6WGT). Key parameters:

Q. What considerations are essential when designing in vitro assays to study the metabolic stability of Cyclopropyl(furan-2-yl)methanamine?

- Methodological Answer : Use human liver microsomes (HLM) with NADPH regeneration systems to measure intrinsic clearance (Clₜₙₜ). Monitor metabolites via LC-MS/MS (e.g., oxidation at the furan ring or cyclopropane opening). Include CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways. Half-life (t₁/₂) <30 minutes suggests poor stability .

Q. How does the stereochemistry of the cyclopropane ring influence the pharmacological profile of Cyclopropyl(furan-2-yl)methanamine?

- Methodological Answer : Enantiomers are separated via chiral HPLC (Chiralpak IA column, hexane/isopropanol) and tested for activity. For example, (R)-enantiomers show 10-fold higher 5-HT2A affinity than (S)-enantiomers due to better fit in the receptor’s hydrophobic pocket. Absolute configuration is confirmed by electronic circular dichroism (ECD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.